



# Standard Experimental Protocol for In Vivo Administration of AVE 0991

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | AVE 0991 sodium salt |           |
| Cat. No.:            | B15572711            | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

AVE 0991 is a nonpeptide, orally active agonist of the Angiotensin-(1-7) (Ang-(1-7)) Mas receptor.[1][2] It mimics the beneficial effects of Ang-(1-7), which often counteract the detrimental actions of Angiotensin II (Ang II).[3][4] The Ang-(1-7)/Mas receptor axis is a key component of the renin-angiotensin system (RAS), playing a protective role in various physiological and pathophysiological processes.[3][4] AVE 0991 has demonstrated therapeutic potential in a range of preclinical models, including cardiovascular diseases, inflammation, and neurological disorders, primarily through its anti-inflammatory, antioxidant, and vasodilatory properties.[3][5][6]

This document provides a comprehensive overview of the standard experimental protocols for the in vivo use of AVE 0991, including detailed methodologies, dosage information, and a summary of its signaling pathways.

# **Signaling Pathway of AVE 0991**

AVE 0991 exerts its effects by binding to and activating the Mas receptor, a G protein-coupled receptor.[7] This activation initiates a signaling cascade that often opposes the signaling initiated by Ang II binding to its AT1 receptor. Key downstream effects of AVE 0991/Mas receptor activation include the stimulation of endothelial nitric oxide synthase (eNOS), leading



to nitric oxide (NO) release and subsequent vasodilation.[8] Additionally, it has been shown to modulate the p38 MAPK signaling pathway.[9]



Click to download full resolution via product page

Caption: Signaling pathway of AVE 0991 via the Mas receptor.

# **Experimental Protocols**

The administration of AVE 0991 in vivo can be achieved through various routes, with the choice of method depending on the specific experimental design, target organ, and desired duration of action.

#### **General Workflow for In Vivo Studies**





Click to download full resolution via product page

Caption: General experimental workflow for in vivo studies with AVE 0991.

## **Preparation of AVE 0991 Solution**

Proper dissolution of AVE 0991 is critical for accurate dosing. The choice of vehicle depends on the administration route.



| Vehicle                                      | Administration Route(s) | Reference |
|----------------------------------------------|-------------------------|-----------|
| 10% DMSO in Corn Oil                         | Intranasal              | [5]       |
| Polyethylene Glycol 400 and<br>Sterile Water | Osmotic Mini-pumps      | [8]       |
| 0.9% NaCl                                    | Oral Gavage             | [1][10]   |
| 10% DMSO                                     | Intraperitoneal         | [11][12]  |
| Saline                                       | Subcutaneous            | [13]      |
| 30% Cyclodextrin                             | Osmotic Mini-pumps      | [14]      |

Note: For intraperitoneal injections, a stock solution in a solvent like DMSO is often prepared first and then diluted to the final concentration with saline or another aqueous buffer to minimize solvent toxicity.[11][12] It is recommended to prepare working solutions fresh daily. [10]

## **Quantitative Data Summary**

The following tables summarize the dosages and administration routes of AVE 0991 used in various in vivo studies.

### **Rodent Models**



| Animal<br>Model     | Disease/<br>Condition<br>Studied                            | Dosage                                                                    | Administr<br>ation<br>Route                                     | Duration                                             | Key<br>Findings                                                           | Referenc<br>e(s) |
|---------------------|-------------------------------------------------------------|---------------------------------------------------------------------------|-----------------------------------------------------------------|------------------------------------------------------|---------------------------------------------------------------------------|------------------|
| Aged Rats           | Postoperati<br>ve Delayed<br>Neurocogni<br>tive<br>Recovery | 0.9 mg/kg                                                                 | Intranasal                                                      | Single<br>dose post-<br>surgery                      | Attenuated neuroinfla mmation and restored blood-brain barrier integrity. | [5]              |
| Rats<br>(Cirrhotic) | Liver<br>Cirrhosis                                          | 1 mg/kg<br>(acute) or<br>28 μg/kg/h<br>(chronic)                          | Intravenou<br>s (acute) or<br>Osmotic<br>mini-pump<br>(chronic) | Single<br>dose<br>(acute) or 2<br>weeks<br>(chronic) | Reduced portal pressure without systemic hemodyna mic effects.            | [8]              |
| BALB/c<br>Mice      | Chronic Allergic Lung Inflammati on (Asthma)                | 1<br>mg/kg/day                                                            | Subcutane<br>ous                                                | During<br>challenge<br>period (4<br>weeks)           | Attenuated pulmonary remodeling and inflammatio n.                        | [13]             |
| Mice                | Colitis                                                     | 1, 20, 40<br>mg/kg<br>(prophylact<br>ic) or 30-40<br>mg/kg<br>(treatment) | Intraperiton<br>eal                                             | Daily                                                | Reduced colitis severity.                                                 | [6]              |



| Wistar<br>Rats                           | Normotensi<br>ve                                      | 1 mg/kg                            | Oral<br>Gavage            | 7 days                                         | No<br>significant<br>adverse<br>effects<br>noted.                    | [1][10]  |
|------------------------------------------|-------------------------------------------------------|------------------------------------|---------------------------|------------------------------------------------|----------------------------------------------------------------------|----------|
| Sprague-<br>Dawley<br>Rats               | Myocardial<br>Infarction                              | Not<br>specified                   | Not<br>specified          | 4 weeks                                        | Attenuated cardiac hypertroph y and improved cardiac function.       | [3]      |
| Male Mice                                | Cerebral<br>Ischemia                                  | 10 or 20<br>mg/kg                  | Intraperiton<br>eal       | Two doses (at reperfusion and 4h post- stroke) | Did not<br>provide<br>neuroprote<br>ction in this<br>model.          | [11][12] |
| C57BL/6<br>Mice                          | Water<br>Diuresis                                     | 0.58<br>nmol/g                     | Intraperiton<br>eal       | Single<br>dose                                 | Produced<br>an<br>antidiuretic<br>effect.                            | [7]      |
| Obese<br>Zucker<br>Rats                  | Obesity/Me<br>tabolic<br>Syndrome                     | 0.5<br>mg/kg/day                   | Osmotic<br>Mini-<br>pumps | 2 weeks                                        | Improved glucose tolerance and insulin signaling in skeletal muscle. | [14]     |
| Apolipoprot<br>ein E<br>knockout<br>Mice | Ang II-<br>induced<br>Abdominal<br>Aortic<br>Aneurysm | 0.58 or<br>1.16<br>μmol/kg/da<br>y | Mixed with diet           | Not<br>specified                               | Dose-<br>dependentl<br>y inhibited<br>aneurysm<br>formation.         | [15][16] |



# Detailed Methodologies for Key Experiments Intranasal Administration for Neuroprotection

- Animal Model: Aged rats.[5]
- Objective: To assess the neuroprotective effects of AVE 0991 on postoperative delayed neurocognitive recovery.[5]
- Protocol:
  - Anesthetize rats (e.g., with 2.0-2.5% sevoflurane) and place them in a supine position.[5]
  - Prepare a solution of 0.9 mg/kg AVE 0991 in 10% DMSO dissolved in corn oil.[5]
  - Administer a total volume of 36 μl intranasally, by introducing 6 μl alternately into the left and right nostril every 5 minutes for 30 minutes.[5]
  - The administration is performed immediately after surgery.[5]

#### **Chronic Subcutaneous Administration for Asthma**

- Animal Model: BALB/c mice with ovalbumin (OVA)-induced chronic allergic lung inflammation.[13]
- Objective: To investigate the effect of AVE 0991 on pulmonary remodeling.[13]
- Protocol:
  - Dissolve AVE 0991 in saline.[13]
  - Administer AVE 0991 at a dose of 1 mg/kg/day via subcutaneous injection.[13]
  - Treatment is given daily during the 4-week OVA challenge period.[13]
  - A control group receives subcutaneous injections of saline.[13]

### **Intraperitoneal Administration for Colitis**

Animal Model: Mice with DSS-induced colitis.[6]



- Objective: To evaluate the anti-inflammatory effects of AVE 0991 in a model of inflammatory bowel disease.
- Protocol (Prophylactic):
  - Administer AVE 0991 daily via intraperitoneal injection at doses of 1, 20, or 40 mg/kg.[6]
  - Begin treatment concurrently with the induction of colitis.
- Protocol (Therapeutic):
  - Induce colitis.[6]
  - Begin daily intraperitoneal administration of AVE 0991 at 30-40 mg/kg after the onset of disease symptoms.[6]

# Chronic Administration via Osmotic Mini-pumps for Metabolic Studies

- Animal Model: Obese Zucker rats.[14]
- Objective: To evaluate the effect of AVE 0991 on glucose metabolism.[14]
- · Protocol:
  - Dissolve AVE 0991 in a 30% cyclodextrin solution to a concentration that delivers 0.5 mg/kg/day.[14]
  - Fill osmotic mini-pumps with the AVE 0991 solution.[14]
  - Surgically implant the mini-pumps (e.g., subcutaneously or intraperitoneally) for continuous drug delivery over a period of two weeks.[8][14]

## Conclusion

AVE 0991 is a versatile pharmacological tool for investigating the protective arm of the reninangiotensin system in vivo. The choice of animal model, administration route, and dosage should be carefully considered based on the specific research question. The protocols and data



summarized in this document provide a valuable resource for designing and conducting robust in vivo experiments with this promising Mas receptor agonist.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. AVE 0991 | TargetMol [targetmol.com]
- 2. Pharmacological effects of AVE 0991, a nonpeptide angiotensin-(1-7) receptor agonist -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Non-peptide Angiotensin-(1–7) Mimic AVE 0991 Attenuates Delayed Neurocognitive Recovery After Laparotomy by Reducing Neuroinflammation and Restoring Blood-Brain Barrier Integrity in Aged Rats [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Hemodynamic Effects of the Non-Peptidic Angiotensin-(1-7) Agonist AVE0991 in Liver Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. AVE0991, a Nonpeptide Compound, Attenuates Angiotensin II-Induced Vascular Smooth Muscle Cell Proliferation via Induction of Heme Oxygenase-1 and Downregulation of p-38 MAPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of a Selective Mas Receptor Agonist in Cerebral Ischemia In Vitro and In Vivo | PLOS One [journals.plos.org]
- 13. AVE 0991, a non-peptide mimic of angiotensin-(1–7) effects, attenuates pulmonary remodelling in a model of chronic asthma PMC [pmc.ncbi.nlm.nih.gov]



- 14. AVE0991, a Nonpeptide Angiotensin 1-7 Receptor Agonist, Improves Glucose Metabolism in the Skeletal Muscle of Obese Zucker Rats: Possible Involvement of Prooxidant/Antioxidant Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. AVE0991, a nonpeptide angiotensin-(1-7) mimic, inhibits angiotensin II-induced abdominal aortic aneurysm formation in apolipoprotein E knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Standard Experimental Protocol for In Vivo Administration of AVE 0991]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572711#standard-experimental-protocol-for-using-ave-0991-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com